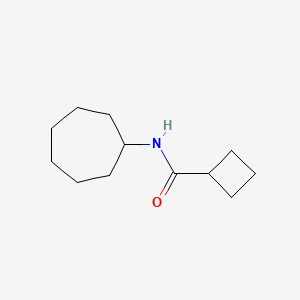

N-cycloheptylcyclobutanecarboxamide

Description

N-Cycloheptylcyclobutanecarboxamide is a synthetic carboxamide derivative featuring a cyclobutane ring fused to a carboxamide group, with a cycloheptyl substituent attached to the nitrogen atom. The cycloheptyl group introduces steric bulk and lipophilicity, distinguishing it from smaller alkyl or aromatic substituents in related compounds.

Synthesis of such compounds typically involves amide coupling reactions, as exemplified in , where PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-ethyl diisopropylamine are used to activate carboxylic acids for coupling with amines . For N-cycloheptylcyclobutanecarboxamide, cycloheptylamine would likely serve as the nucleophile in such a reaction.

Properties

IUPAC Name |

N-cycloheptylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12(10-6-5-7-10)13-11-8-3-1-2-4-9-11/h10-11H,1-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJCKNZAOLQFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with cycloheptylamine. The process can be summarized as follows:

Activation of Cyclobutanecarboxylic Acid: The carboxylic acid group of cyclobutanecarboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amidation Reaction: The activated cyclobutanecarboxylic acid is then reacted with cycloheptylamine under mild conditions to form N-cycloheptylcyclobutanecarboxamide. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow methods. This approach allows for better control over reaction conditions, higher yields, and reduced reaction times. The continuous flow method involves the pre-deprotonation of the amine group followed by its reaction with the activated carboxylic acid .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-cycloheptylcyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction of N-cycloheptylcyclobutanecarboxamide can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Cyclobutanecarboxylic acid derivatives.

Reduction: Cyclobutylamines or cyclobutanols.

Substitution: Cyclobutanecarboxylates or cyclobutanecarboxamides with different substituents.

Scientific Research Applications

Chemistry: N-cycloheptylcyclobutanecarboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine: N-cycloheptylcyclobutanecarboxamide is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-cycloheptylcyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclobutanecarboxamide moiety is known to interact with amide-binding sites, while the cycloheptyl group provides additional hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-cycloheptylcyclobutanecarboxamide with structurally related compounds, emphasizing substituent effects:

Research Findings and Limitations

- Synthetic Challenges : Bulky amines (e.g., cycloheptyl) may require optimized coupling conditions (e.g., extended reaction times or elevated temperatures) to improve yields, as seen in for adamantyl derivatives .

- For instance, adamantylcarboxamides are studied for antiviral activity .

- Data Gaps : Direct comparative studies on solubility, stability, or toxicity of N-cycloheptylcyclobutanecarboxamide are absent in the provided evidence. Further research is needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.